molecular formula C10H13NO4 B040452 Diethyl 1H-pyrrole-2,4-dicarboxylate CAS No. 55942-40-0

Diethyl 1H-pyrrole-2,4-dicarboxylate

Cat. No. B040452
CAS RN: 55942-40-0
M. Wt: 211.21 g/mol
InChI Key: SQDULIUHZHMBIC-UHFFFAOYSA-N
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Patent
US08946223B2

Procedure details

A suspension of potassium hydride (0.53 g, 13.26 mmol) in MTBE (10 mL) was added to a stirred solution of ethyl 2-isocyanoacetate (1 g, 8.84 mmol) and ethyl propiolate (1 g, 10.19 mmol) in MTBE (10 mL). The resulting mixture was stirred at rt for 4 h. The solution was then acidified with 1N HCl to pH≦3. The organic layer was washed with sat. NaHCO3 solution (2 mL), brine (2 mL), dried (MgSO4), and concentrated to give a solid residue. Purification via flash chromatography (petroleum ether:EtOAc, 15:1 to 10:1) afforded diethyl 1H-pyrrole-2,4-dicarboxylate (0.7 g, 37%). 1H NMR (CDCl3, 300 MHz) δ9.75 (br, 1 H), 7.49 (s, 1 H), 7.24 (s, 1 H), 4.25 (m, 4 H), 1.29 (m, 6 H).
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[K+].[N+:3]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])#[C-:4].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[C:12]#[CH:13].Cl>CC(OC)(C)C>[NH:3]1[CH:4]=[C:12]([C:11]([O:15][CH2:16][CH3:17])=[O:14])[CH:13]=[C:5]1[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3 solution (2 mL), brine (2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid residue
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (petroleum ether:EtOAc, 15:1 to 10:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C(=CC(=C1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.